molecular formula C13H15NO6 B12910519 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- CAS No. 50915-99-6

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B12910519
CAS No.: 50915-99-6
M. Wt: 281.26 g/mol
InChI Key: ZWMIIIHUIXPCEP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Oxazolidinones were first synthesized in 1888 by Siegmund Gabriel, who isolated 2-oxazolidinone through reactions involving bromoethylamine hydrobromide and silver carbonate. However, the specific derivative 3-(3,4,5-trimethoxybenzoyl)-2-oxazolidinone emerged much later, reflecting advancements in synthetic methodologies for functionalizing the oxazolidinone core. While its exact discovery timeline remains undocumented in public literature, its structural features align with mid-20th-century efforts to modify oxazolidinones for enhanced bioactivity. The introduction of the trimethoxybenzoyl group likely arose from medicinal chemistry strategies to improve pharmacokinetic properties, such as solubility and target binding affinity.

Systematic Nomenclature and Classification

The systematic IUPAC name for this compound is 3-(3,4,5-trimethoxybenzoyl)-2-oxazolidinone , which precisely describes its structure: a 2-oxazolidinone ring substituted at the 3-position by a benzoyl group bearing methoxy groups at the 3′, 4′, and 5′ positions. Its molecular formula is C₁₃H₁₅NO₆ , with a molecular weight of 281.26 g/mol . The compound belongs to the class of heterocyclic organic compounds , specifically 2-oxazolidinones , and is further subclassified as a tertiary amide due to the benzoyl substituent.

Nomenclature Summary Details
IUPAC Name 3-(3,4,5-Trimethoxybenzoyl)-2-oxazolidinone
Alternative Names 3-(3,4,5-Trimetossibenzoil)ossazolidin-2-one (Italian)
CAS Registry Number 50915-99-6
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol

Position Within Oxazolidinone Chemistry

Oxazolidinones are a structurally diverse family of compounds notable for their antibacterial properties, exemplified by drugs like linezolid and tedizolid. The 3-(3,4,5-trimethoxybenzoyl) derivative occupies a niche within this family due to its electron-rich aromatic substituent , which distinguishes it from simpler oxazolidinones. The trimethoxybenzoyl group introduces steric bulk and polar functional groups, potentially influencing binding interactions with biological targets such as bacterial ribosomes.

A comparative analysis of related oxazolidinones highlights its structural uniqueness:

Compound Core Structure Key Substituents Biological Relevance
Linezolid 2-Oxazolidinone 5-Acetamidomethyl group Antibacterial agent
Tedizolid 2-Oxazolidinone 5-Pyridinylmethyl group Enhanced potency against MRSA
3-(3,4,5-Trimethoxybenzoyl)-2-oxazolidinone 2-Oxazolidinone 3-(3,4,5-Trimethoxybenzoyl) group Under investigation for antimicrobial activity

The synthesis of this compound typically involves cyclization reactions between β-hydroxyamides and carbonylating agents or Ugi-type multicomponent reactions to assemble the oxazolidinone ring. The trimethoxybenzoyl moiety is introduced via acylation reactions using 3,4,5-trimethoxybenzoyl chloride, followed by purification through crystallization or chromatography.

Properties

CAS No.

50915-99-6

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

3-(3,4,5-trimethoxybenzoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO6/c1-17-9-6-8(7-10(18-2)11(9)19-3)12(15)14-4-5-20-13(14)16/h6-7H,4-5H2,1-3H3

InChI Key

ZWMIIIHUIXPCEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate oxazolidinone precursor. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the amino group of the oxazolidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

Antibacterial Properties

2-Oxazolidinones are particularly noted for their role as antibacterial agents . The mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This class has shown effectiveness against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

  • Clinical Relevance : Derivatives like Linezolid have been developed into clinically important drugs due to their potent antibacterial properties. Research indicates that modifications in the molecular structure can enhance activity against resistant bacterial strains .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of oxazolidinones provides insights into how structural modifications influence biological activity. For example:

  • Alterations at the A position and the introduction of specific substituents can significantly impact antimicrobial efficacy and toxicity profiles .
  • Studies have demonstrated that larger substituents at certain positions may reduce antimicrobial activity but enhance selectivity for bacterial ribosomes .

Antimicrobial Development

The primary application of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- lies in its potential as an antimicrobial agent . Its structural characteristics suggest enhanced binding affinity for bacterial ribosomes compared to other oxazolidinones. This property is crucial for developing new antibiotics that can combat resistant strains .

Research on Drug Resistance

Ongoing research investigates the effectiveness of this compound against biofilms and drug-resistant bacteria. In vitro studies have shown promising results in inhibiting biofilm formation, which is a significant factor in chronic infections .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
LinezolidOxazolidinone core with varied substituentsFirst approved oxazolidinone antibiotic
TedizolidEnhanced potency through structural modificationsImproved efficacy against resistant bacteria
PosizolidSimilar framework with targeted bactericidal activityFocused on specific bacterial strains
CycloserineDifferent mechanism but structurally relatedPrimarily used for tuberculosis treatment

This comparison highlights the diversity within the oxazolidinone class and the unique potential of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- due to its specific substituents .

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This prevents the formation of the initiation complex and subsequent protein synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives (7–9)

A series of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazole derivatives (e.g., compounds 7a–9a ) were designed to mimic the conformation of SMART, a potent antiproliferative thiazole-based compound. Key findings include:

  • Structural Conformation : Density functional theory (DFT) calculations revealed that the geometric angle (αABC) between the A (trimethoxybenzoyl), B (triazole), and C (aryl) rings is critical. For instance, (Z)-9a exhibited an αABC of 109.50°, closely matching SMART’s 108.11°, correlating with comparable tubulin inhibition .
  • Bioactivity : Modifications at the triazole’s C5 position (e.g., methoxy or iodo groups) enhanced activity, while oxime linkers reduced potency. Compound 3a (5-methoxy) showed IC₅₀ values of 0.12–0.35 μM in cancer cell lines, outperforming parent analogs .
Table 1: Key Triazole Derivatives and Their Activities
Compound Substituent αABC (°) IC₅₀ (μM)
SMART Thiazole core 108.11 0.08–0.15
(Z)-9a Triazole, C5-H 109.50 0.12–0.35
3a 5-Methoxy N/A 0.10–0.30
3c 5-Trifluoromethoxy N/A >20

Indolizine Derivatives (15a–15f)

Indolizine-based compounds, such as 15a–15f , incorporate the 3,4,5-trimethoxybenzoyl group and display varied cytotoxic profiles:

  • Synthesis and Physicochemical Properties: These compounds are synthesized via multi-step reactions, yielding orange solids with melting points ranging from 149°C to 223°C. Minor discrepancies in elemental analysis suggest trace impurities during synthesis .
  • Activity Trends : Compound 15d (84% yield, m.p. 176–178°C) demonstrated superior activity in preliminary screens, attributed to its para-methoxy substitution pattern, which enhances tubulin binding .

Imidazole Derivatives (BZML)

BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole) is a highly potent microtubule inhibitor:

  • Mechanism: BZML inhibits tubulin polymerization (IC₅₀ = 14.6 nM), induces G2/M phase arrest, and triggers ROS-mediated apoptosis in non-small cell lung cancer (NSCLC) cells .
  • Advantage Over Peers : Its imidazole core and para-methyl group optimize solubility and target engagement, yielding a 10-fold potency increase over early triazole derivatives .

Oxadiazole Derivatives

Structural studies highlight the role of the oxadiazole ring in stabilizing interactions with hydrophobic enzyme pockets .

Structure-Activity Relationship (SAR) Insights

  • Essential Groups : The 3,4,5-trimethoxybenzoyl group is indispensable; analogs lacking these substituents (e.g., 2c–2f in ) lose activity at 20 μM .
  • Substituent Effects : Electron-donating groups (e.g., methoxy, iodo) enhance activity, while electron-withdrawing groups (e.g., trifluoromethoxy) reduce it .
  • Conformational Rigidity : Optimal αABC angles (~108–110°) are critical for mimicking natural ligands like colchicine .

Biological Activity

2-Oxazolidinones are a class of compounds that have garnered significant attention due to their diverse biological activities, particularly in the development of novel antibiotics. The compound 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- is a derivative that combines the oxazolidinone framework with a trimethoxybenzoyl group, potentially enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and other biological activities.

Antibacterial Activity

The primary interest in oxazolidinones stems from their effectiveness against Gram-positive bacteria, particularly strains resistant to traditional antibiotics. The compound may exhibit similar properties to established oxazolidinones like Linezolid and Tedizolid.

Oxazolidinones function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This unique mechanism allows them to circumvent many resistance mechanisms that affect other antibiotic classes .

Research Findings

Recent studies have highlighted various biological activities associated with oxazolidinone derivatives beyond their antibacterial effects. These include:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
  • Antitumor : Certain oxazolidinone compounds have been evaluated for their cytotoxic effects on cancer cell lines.
  • Antiviral : Emerging data suggest that oxazolidinones may possess antiviral properties against specific viral pathogens .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of oxazolidinone analogues demonstrated that modifications at the C5 position significantly influenced antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The particular compound 2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)- was found to have enhanced activity compared to its predecessors .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of various oxazolidinones revealed that small changes in molecular structure could dramatically affect biological activity. For instance, the introduction of bulky substituents or electron-donating groups like methoxy can enhance both potency and selectivity against target bacteria .

Data Table: Biological Activities of Oxazolidinone Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
LinezolidAntibacterialMRSA
TedizolidAntibacterialVRE
2-Oxazolidinone, 3-(3,4,5-trimethoxybenzoyl)-AntibacterialStaphylococcus aureus
Various OxazolidinonesAnti-inflammatoryIn vitro assays
Oxazolidinone derivativesAntitumorCancer cell lines
Oxazolidinone analoguesAntiviralSpecific viral pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(3,4,5-trimethoxybenzoyl)-2-oxazolidinone, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via acylation of 2-oxazolidinone derivatives using 3,4,5-trimethoxybenzoyl chloride as a key reagent. A typical procedure involves:

Reacting 2-oxazolidinone with 3,4,5-trimethoxybenzoyl chloride in anhydrous 1,4-dioxane under inert conditions.

Using coupling agents like CDI (1,1'-carbonyldiimidazole) to enhance reaction efficiency.

Purification via recrystallization (e.g., methanol) or column chromatography.
Key intermediates include ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2), which is often employed in related syntheses of trimethoxybenzoyl-containing compounds .

Q. How is the purity and structural integrity of 3-(3,4,5-trimethoxybenzoyl)-2-oxazolidinone validated in academic research?

  • Methodological Answer :

  • Purity : Assessed via HPLC (reverse-phase C18 column, methanol/water mobile phase) or GC-MS (for volatile derivatives). Reported purities typically exceed 95% .
  • Structural Confirmation :

NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. The 3,4,5-trimethoxybenzoyl group shows characteristic aromatic proton signals at δ 6.8–7.2 ppm and methoxy signals at δ 3.7–3.9 ppm .

X-ray Crystallography : For crystalline derivatives, X-ray diffraction resolves bond angles and confirms the oxazolidinone ring conformation .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C13_{13}H15_{15}NO6_6, expected m/z 281.10) .

Q. What preliminary biological activities have been reported for 3-(3,4,5-trimethoxybenzoyl)-2-oxazolidinone derivatives?

  • Methodological Answer :

  • Anticancer Activity : Derivatives inhibit tubulin polymerization by targeting the colchicine-binding site, as demonstrated in NSCLC (non-small cell lung cancer) cell lines (e.g., A549) via:

In vitro assays : IC50_{50} values calculated using MTT or SRB proliferation assays.

In vivo models : Xenograft studies in mice to assess tumor growth suppression .

  • Antiangiogenic Effects : Inhibition of VEGF-induced endothelial cell migration (e.g., HUVEC cells) at submicromolar concentrations .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxybenzoyl moiety influence the compound’s mechanism of action in tubulin inhibition?

  • Methodological Answer :

  • Binding Studies : Molecular docking (AutoDock Vina) reveals that the trimethoxybenzoyl group occupies the hydrophobic pocket of tubulin’s colchicine site. The methoxy groups form hydrogen bonds with Thr179 and Ala250 residues .
  • SAR Analysis :

Removing methoxy groups reduces binding affinity (e.g., 3,4-dimethoxy analogs show 10-fold lower activity).

Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility .

Q. What strategies are employed to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Experimental Variables : Control for cell line specificity (e.g., A549 vs. H1299 NSCLC lines) and assay conditions (e.g., serum concentration in media).
  • Metabolic Stability : Use liver microsome assays (e.g., human or murine) to identify rapid degradation pathways. For example, esterase-mediated cleavage of the oxazolidinone ring may explain reduced activity in certain models .
  • Data Normalization : Compare results to positive controls (e.g., combretastatin A-4 for tubulin inhibition) to calibrate activity thresholds .

Q. How can structural modifications of the oxazolidinone ring improve pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Ring Substitution : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position to enhance metabolic stability.
  • Prodrug Design : Convert the oxazolidinone carbonyl to a hydrolyzable ester (e.g., ethyl or PEG-linked derivatives) for improved oral bioavailability.
  • Hybrid Molecules : Conjugate with triazole or thiazole moieties (as in analogs from ) to balance lipophilicity and solubility .

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